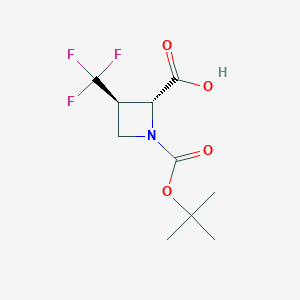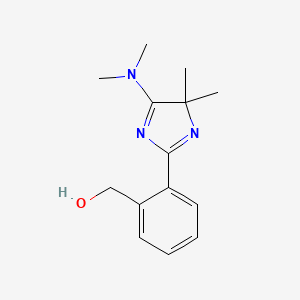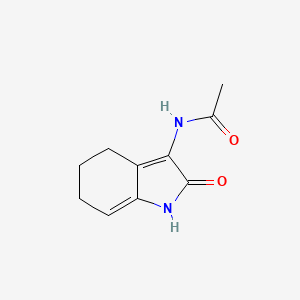
N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide is an organic compound belonging to the class of indolines. Indolines are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide typically involves the reaction of indole derivatives with acetic anhydride under controlled conditions. One common method includes the use of 1,5,6,7-tetrahydro-4H-indol-4-one as a starting material, which is then reacted with acetic anhydride in the presence of a catalyst to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3Z)-N,N-Dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-2,3-dihydro-1H-indole-5-sulfonamide
- Indole-3-acetic acid
- 1,5,6,7-Tetrahydro-4H-indol-4-one
Uniqueness
N-(2-Oxo-2,4,5,6-tetrahydro-1H-indol-3-yl)acetamide is unique due to its specific structural features and the presence of the acetamide group, which imparts distinct chemical and biological properties. Compared to other indole derivatives, this compound exhibits a broader range of biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
74495-91-3 |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
N-(2-oxo-1,4,5,6-tetrahydroindol-3-yl)acetamide |
InChI |
InChI=1S/C10H12N2O2/c1-6(13)11-9-7-4-2-3-5-8(7)12-10(9)14/h5H,2-4H2,1H3,(H,11,13)(H,12,14) |
Clé InChI |
GCFJIXPVWRUJGT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C2CCCC=C2NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(tert-Butoxycarbonyl)-2,2-difluoro-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B12934082.png)
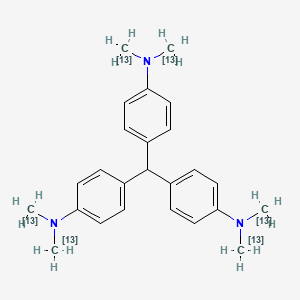
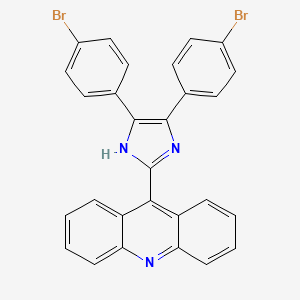
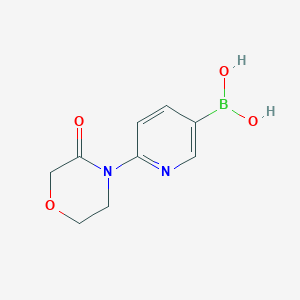

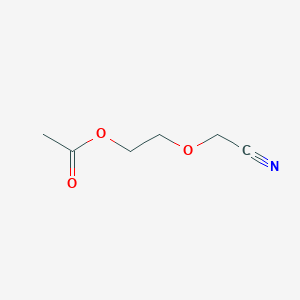
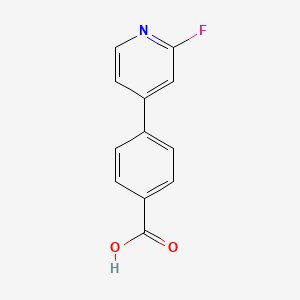
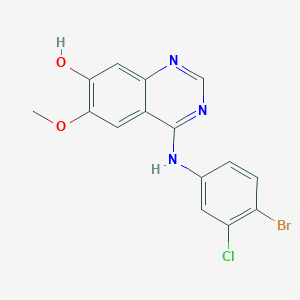
![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
